Bavisant dihydrochloride, also known as JNJ-31001074 dihydrochloride, is a potent and selective antagonist of the histamine H3 receptor. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of conditions such as attention deficit hyperactivity disorder and alcohol use disorders. Bavisant acts by modulating the activity of the histamine H3 receptor, which plays a crucial role in neurotransmitter release and regulation within the central nervous system.
Bavisant dihydrochloride is classified as a benzamide derivative and is specifically categorized as a histamine H3 receptor antagonist. The compound has been synthesized and studied extensively for its pharmacological properties and potential applications in various neurological and psychiatric conditions .
The synthesis of Bavisant involves several key steps that have been detailed in various studies. One common method includes the condensation of a substituted piperazine with 4-formylbenzoic acid, followed by reductive amination to yield the desired product. The process can be summarized as follows:
The synthesis employs standard organic chemistry techniques including protection/deprotection strategies and reductive amination, ensuring high yields and purity of the final compound .
Bavisant dihydrochloride possesses a complex molecular structure characterized by its benzamide backbone. The specific arrangement of functional groups allows for its selective interaction with the histamine H3 receptor.
Bavisant dihydrochloride participates in various chemical reactions primarily related to its interaction with biological receptors. Its mechanism of action involves binding to the histamine H3 receptor, leading to inhibition of receptor activity.
Bavisant functions as a neutral antagonist at the histamine H3 receptor, which is implicated in various neurological processes including wakefulness, appetite regulation, and cognitive function.
Upon administration, Bavisant competes with endogenous histamine for binding sites on the H3 receptor, effectively blocking its action. This blockade results in increased release of other neurotransmitters such as dopamine and norepinephrine, which can enhance cognitive function and reduce symptoms associated with disorders like attention deficit hyperactivity disorder .
Clinical studies have shown that Bavisant exhibits significant effects on neurotransmitter modulation, contributing to its therapeutic potential .
Bavisant dihydrochloride has been investigated for various scientific uses:
Bavisant dihydrochloride is the salt form of Bavisant (free base), a selective histamine H3 receptor antagonist. The systematic IUPAC name for the free base is (4-cyclopropylpiperazin-1-yl)[4-(morpholin-4-ylmethyl)phenyl]methanone, with the dihydrochloride salt formed via protonation of two basic nitrogen atoms [4] [5]. The compound carries multiple identifiers:
The structure comprises three key moieties:
Bavisant dihydrochloride exhibits properties conducive to central nervous system (CNS) targeting:
Table 1: Key Physicochemical Parameters
Property | Value | Analytical Method |
---|---|---|
Molecular Weight | 402.36 g/mol (anhydrous) | Calculated |
420.37 g/mol (hydrate) | Calculated | |
Appearance | Light yellow to brown solid | Visual inspection |
Water Solubility | ≥50 mg/mL (hydrate form) | Equilibrium solubility |
LogP (Partition Coefficient) | 1.31–1.76 | ALOGPS/Chemaxon prediction |
pKa (Strongest Base) | 7.11 | Potentiometric titration |
Stability (Solid) | Stable sealed/desiccated | Accelerated stability studies |
Critical Stability Considerations:
Characterization employs complementary techniques:
Table 2: Characterization Techniques for Hydrate Identification
Technique | Application | Sensitivity |
---|---|---|
THz Time-Domain Spectroscopy | Pseudopolymorph identification via water modes | High (µg-level detection) |
XRPD | Crystallinity assessment | Moderate |
DSC/TGA | Dehydration profiling | High |
Dynamic Vapor Sorption | Hygroscopicity quantification | High |
The synthetic route to Bavisant dihydrochloride involves sequential coupling reactions:
Key Synthetic Steps:
Process Chemistry Challenges:
Scale-Up Modifications:
The hydrate (monohydrate) and anhydrous forms exhibit distinct solid-state properties impacting pharmaceutical processing:
Table 3: Comparative Properties of Hydrate and Anhydrous Forms
Property | Anhydrous Form | Hydrate Form |
---|---|---|
Molecular Formula | C19H29Cl2N3O2 | C19H31Cl2N3O3 |
Molecular Weight | 402.36 g/mol | 420.37 g/mol |
Water Content | ≤0.5% w/w | 4.3% w/w (theoretical) |
Thermal Behavior | Melting point: >250°C (dec.) | Dehydration onset: ~80°C |
Hygroscopicity | Moderate | Low |
Crystal Structure | Non-solvated polymorph | Channel hydrate |
Stability Under Storage | Prone to hydration | Stable at ≤40% RH |
Critical Differences:
Hydration/Dehydration Dynamics:
Pharmaceutical Implications:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0